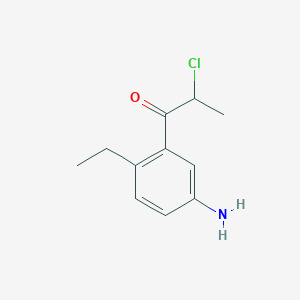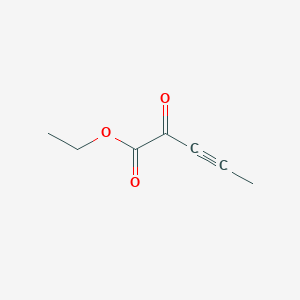
(R)-Methyl hexahydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl hexahydropyridazine-3-carboxylate is a chemical compound that belongs to the class of hexahydropyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl hexahydropyridazine-3-carboxylate can be achieved through various synthetic routes. One common method involves the biotransformation of hexahydropyridazine derivatives. This method is advantageous due to its mild reaction conditions, high stereoselectivity, and potential for industrial application . The reaction typically involves the use of specific enzymes or microorganisms that facilitate the transformation under controlled conditions.
Industrial Production Methods: Industrial production of ®-Methyl hexahydropyridazine-3-carboxylate often employs biotransformation techniques due to their efficiency and cost-effectiveness. The process involves the use of bioreactors where the reaction conditions such as temperature, pH, and substrate concentration are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-Methyl hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-Methyl hexahydropyridazine-3-carboxylate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-Methyl hexahydropyridazine-3-carboxylate depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
®-Methyl hexahydropyridazine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzymatic studies and as a potential lead compound for drug discovery. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of ®-Methyl hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound valuable for therapeutic applications.
Comparison with Similar Compounds
®-Methyl hexahydropyridazine-3-carboxylate can be compared with other similar compounds, such as ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate While both compounds share a hexahydropyridazine core, their substituents and functional groups differ, leading to variations in their chemical properties and applications
Conclusion
®-Methyl hexahydropyridazine-3-carboxylate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (3R)-diazinane-3-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
GAUFSAOOPHWSRO-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCNN1 |
Canonical SMILES |
COC(=O)C1CCCNN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)



![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)





![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)

![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)

